

Promethium-145: Application Notes and Protocols for Scientific Research

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Compound of Interest

Compound Name: Promethium-145

Cat. No.: B1200467

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethium-145 (Pm-145) is a rare earth, soft beta-emitting radioisotope with properties that make it a valuable tool in various scientific research applications. With a relatively long half-life and the absence of high-energy gamma emissions, Pm-145 offers a favorable safety profile compared to other radionuclides, while its beta emissions are sufficient for a range of detection methods. This document provides detailed application notes and experimental protocols for the use of **Promethium-145** as a beta source in scientific research, with a particular focus on its utility in drug development.

Promethium-145 decays via electron capture to Neodymium-145, with a half-life of 17.7 years. [1] It is a soft beta emitter, and while it does not emit gamma rays directly, Bremsstrahlung X-rays can be generated when the beta particles interact with high atomic number materials. [2] Careful handling and appropriate shielding are therefore necessary.

Properties of Promethium-145

A summary of the key physical and radioactive properties of **Promethium-145** is provided below for easy reference.

Property	Value	Reference
Atomic Number	61	[3]
Atomic Mass	~145 u	[4]
Half-life	17.7 years	[1]
Decay Mode	Electron Capture	[1]
Primary Emissions	Beta particles (soft)	[2]
Mean Electron Energy	0.01258 MeV	
Gamma Emission	None	[2]
Specific Activity	5.1 TBq/g (139 Ci/g)	[1]

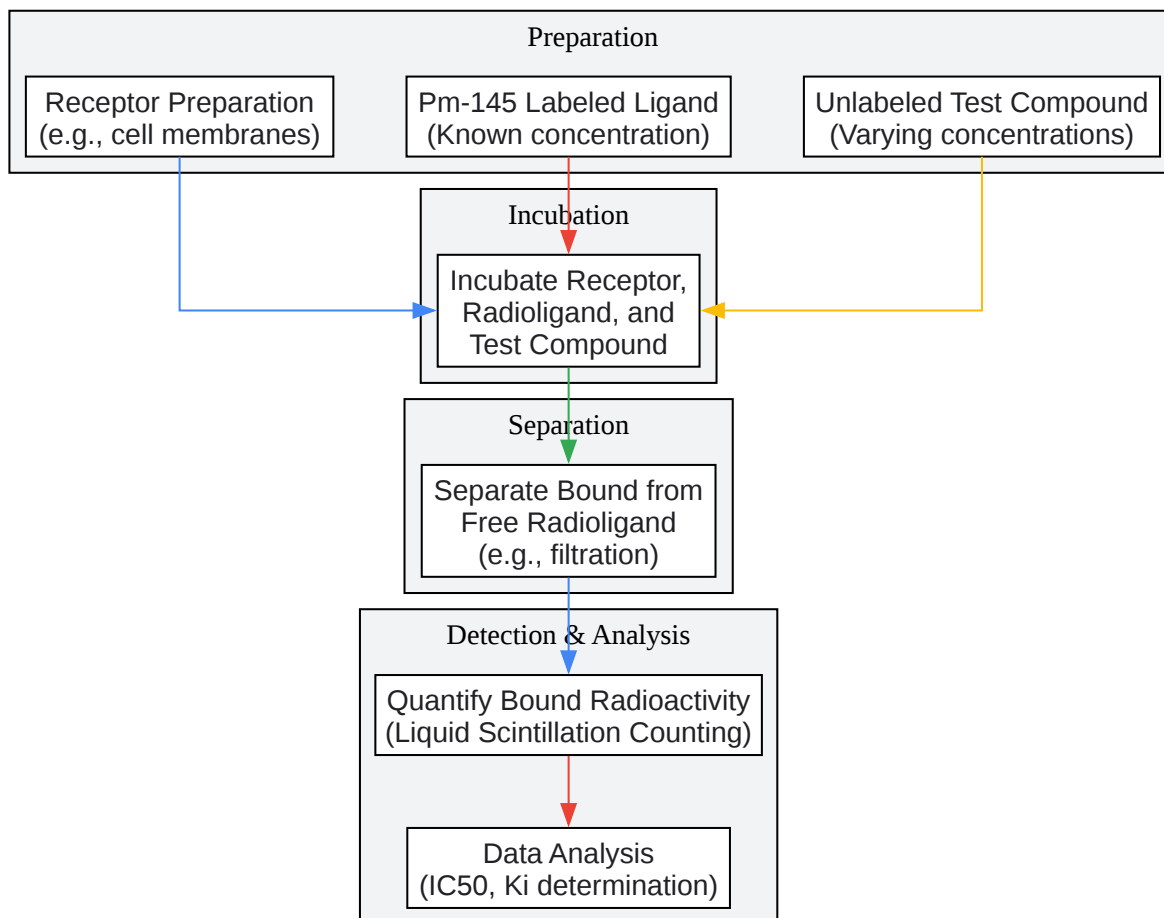
Applications in Scientific Research

The unique characteristics of **Promethium-145** make it suitable for a variety of research applications, particularly where a long-lived, low-energy beta source is advantageous.

Radioligand Binding Assays in Drug Discovery

Radioligand binding assays are fundamental in pharmacology and drug discovery for characterizing receptor-ligand interactions.[5][6][7] A drug candidate labeled with Pm-145 can be used to determine its affinity and specificity for a target receptor. The soft beta emission of Pm-145 is readily detectable by liquid scintillation counting, a common technique in these assays.

The following diagram illustrates a typical workflow for a competitive radioligand binding assay, a common application in drug discovery to determine the binding affinity of an unlabeled test compound.



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Workflow for a competitive radioligand binding assay.

Autoradiography

Autoradiography utilizes the emissions from a radioisotope to create an image of its distribution within a biological sample, such as a tissue section.[5][8][9] Pm-145 labeled compounds can be used to visualize the localization of receptors or drug binding sites with high sensitivity. The low energy of Pm-145's beta particles can provide good spatial resolution.

Industrial Gauging

The attenuation of beta particles as they pass through a material can be used to measure its thickness or density.^{[10][11][12]} **Promethium-145**, as a long-lived beta source, is suitable for use in industrial gauges for quality control in the manufacturing of thin materials like paper, plastics, and metal foils.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a generalized procedure and should be optimized for the specific receptor and ligands being studied.

Materials:

- Receptor Source: Cell membranes or tissue homogenates expressing the target receptor.
- Radioligand: **Promethium-145** labeled ligand of known specific activity.
- Test Compound: Unlabeled compound for which the binding affinity is to be determined.
- Binding Buffer: Buffer appropriate for the receptor system (e.g., Tris-HCl with cofactors).
- Wash Buffer: Cold binding buffer.
- Filtration Apparatus: 96-well filter plates with glass fiber filters (e.g., GF/C).
- Scintillation Fluid.
- Liquid Scintillation Counter.

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the Pm-145 labeled ligand and the unlabeled test compound in the binding buffer.

- Perform serial dilutions of the test compound to create a range of concentrations.
- Dilute the receptor preparation to the desired concentration in the binding buffer.
- Assay Setup:
 - In a 96-well plate, add the following to each well:
 - Binding buffer.
 - A fixed concentration of the Pm-145 labeled ligand.
 - Varying concentrations of the unlabeled test compound.
 - For determining non-specific binding, add a high concentration of an appropriate unlabeled ligand.
 - For determining total binding, add only the radioligand and buffer.
 - Initiate the binding reaction by adding the receptor preparation to each well.
- Incubation:
 - Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Separation of Bound and Free Ligand:
 - Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
 - Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Detection:
 - Dry the filter plate.
 - Add scintillation fluid to each well.

- Count the radioactivity in each well using a liquid scintillation counter.
- Data Analysis:
 - Subtract the non-specific binding from all other measurements to obtain specific binding.
 - Plot the specific binding as a function of the test compound concentration.
 - Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).
 - Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation.

Protocol 2: In Vitro Autoradiography of Tissue Sections

This protocol outlines the basic steps for visualizing receptor distribution in tissue sections using a Pm-145 labeled ligand.

Materials:

- Tissue Sections: Cryostat sections of the tissue of interest mounted on microscope slides.
- Radioligand: **Promethium-145** labeled ligand.
- Incubation Buffer: Buffer appropriate for the receptor system.
- Wash Buffers: A series of cold buffers for washing.
- Autoradiography Film or Phosphor Imaging Screens.
- X-ray Cassettes.
- Developing Reagents (for film).
- Imaging System (for phosphor screens).

Procedure:

- Tissue Preparation:

- Pre-incubate the tissue sections in buffer to rehydrate and remove endogenous ligands.
- Incubation:
 - Incubate the slides with a solution containing the Pm-145 labeled ligand at a specific concentration and for a time sufficient to reach binding equilibrium.
 - For determining non-specific binding, incubate adjacent sections in the presence of a high concentration of an appropriate unlabeled ligand.
- Washing:
 - Wash the slides in a series of ice-cold buffers to remove unbound radioligand. The duration and composition of the washes should be optimized to maximize the specific-to-nonspecific binding ratio.
- Drying:
 - Quickly rinse the slides in distilled water and dry them under a stream of cool air.
- Exposure:
 - Appose the dried slides to autoradiography film or a phosphor imaging screen in a light-tight X-ray cassette.
 - Expose at an appropriate temperature (e.g., -80°C) for a duration determined by the specific activity of the ligand and the density of the receptors.
- Image Development and Analysis:
 - Develop the film according to the manufacturer's instructions or scan the phosphor screen using a phosphor imager.
 - Analyze the resulting autoradiograms to determine the anatomical distribution and relative density of the binding sites.

Protocol 3: Thickness Gauging

This protocol describes the principle of using a Pm-145 source for measuring the thickness of a thin material.

Materials:

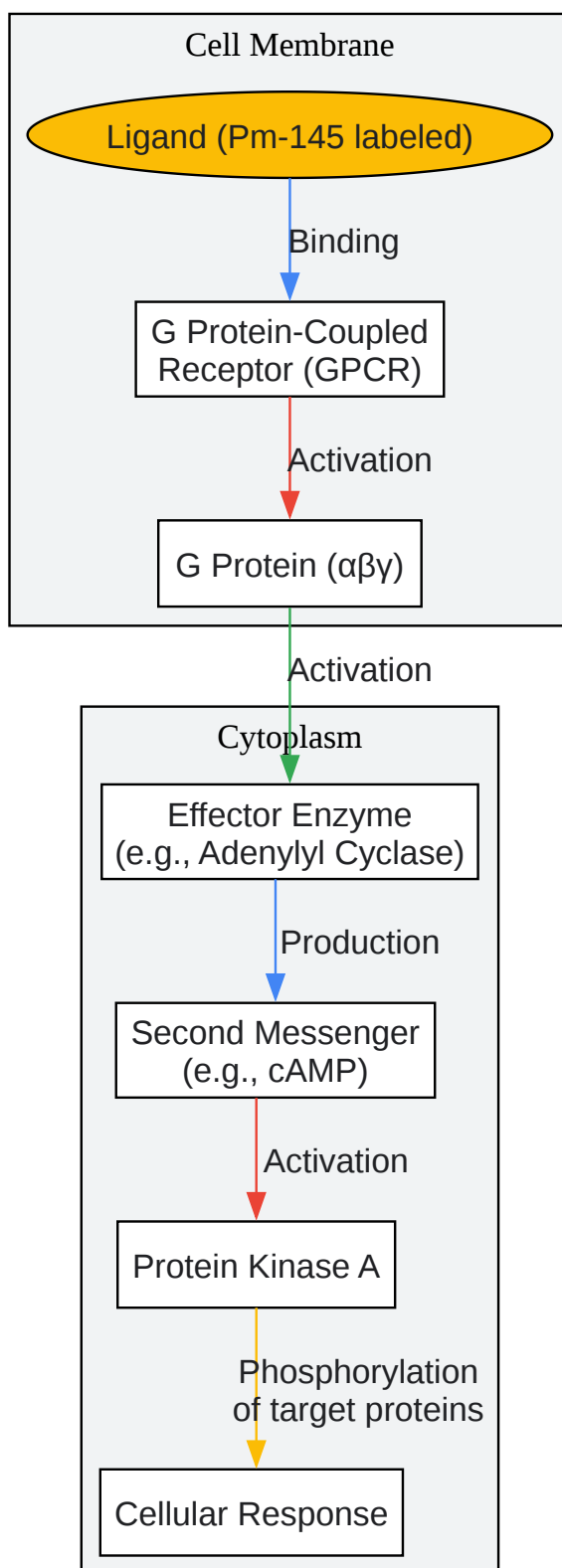
- **Promethium-145** Beta Source: A sealed source of appropriate activity.
- Detector: A beta particle detector (e.g., Geiger-Müller tube, solid-state detector).
- Counting Electronics: Scaler or rate meter.
- Material Samples: Sheets of the material to be measured with known, varying thicknesses for calibration.

Procedure:

- Calibration:
 - Position the Pm-145 source and the detector at a fixed distance from each other.
 - Measure the background radiation count with no material between the source and detector.
 - Measure the radiation count for a series of material samples of known thickness placed between the source and detector.
 - Create a calibration curve by plotting the radiation count as a function of material thickness.
- Measurement:
 - Place the unknown sample of the material between the source and the detector in the same geometry as the calibration measurements.
 - Measure the radiation count.
 - Use the calibration curve to determine the thickness of the unknown sample from its corresponding radiation count.

Signaling Pathway Visualization

Radioligand binding assays are crucial for studying signaling pathways, particularly those involving G protein-coupled receptors (GPCRs). The binding of a ligand (which can be labeled with Pm-145) to a GPCR initiates a cascade of intracellular events. The following diagram illustrates a generic GPCR signaling pathway that can be investigated using radioligand binding techniques.



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Generic GPCR signaling pathway.

Safety, Handling, and Disposal

Handling Precautions:

- Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and disposable gloves, when handling **Promethium-145**.[\[8\]](#)[\[9\]](#)
- Work in a designated radioactive materials area.
- Use appropriate shielding (e.g., acrylic) to minimize exposure to beta particles and any secondary Bremsstrahlung radiation.
- Monitor work areas and personnel for contamination regularly.
- Never eat, drink, or apply cosmetics in the laboratory where radioactive materials are handled.[\[13\]](#)[\[14\]](#)

Waste Disposal:

- Radioactive waste must be segregated from non-radioactive waste.[\[15\]](#)
- Dispose of solid and liquid waste containing **Promethium-145** in appropriately labeled and shielded containers.
- Follow all institutional and national regulations for the disposal of radioactive waste.[\[16\]](#)[\[17\]](#)
[\[18\]](#) Due to its long half-life, decay-in-storage is not a feasible disposal method for Pm-145.

By adhering to these protocols and safety guidelines, researchers can effectively and safely utilize **Promethium-145** as a valuable tool in their scientific investigations.

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